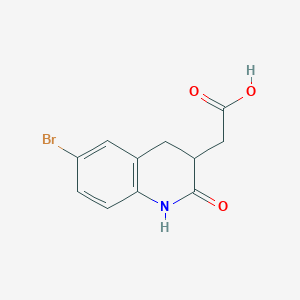
Methyl 1-((3-oxocyclobutyl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-((3-oxocyclobutyl)methyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((3-oxocyclobutyl)methyl)-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Cyclobutyl Moiety: The cyclobutyl group is synthesized through a series of reactions starting from simple alkenes or alkynes. This involves cyclization reactions under specific conditions to form the cyclobutane ring.
Introduction of the Triazole Ring: The triazole ring is introduced via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Methyl 1-((3-oxocyclobutyl)methyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted triazoles, ketones, and carboxylic acids, depending on the reaction conditions and reagents used.
科学研究应用
Methyl 1-((3-oxocyclobutyl)methyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an antifungal and antiviral agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl 1-((3-oxocyclobutyl)methyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1,2,3-Triazole-4-carboxylate Derivatives: These compounds share the triazole ring and carboxylate group but differ in the substituents attached to the ring.
Cyclobutyl Derivatives: Compounds with a cyclobutyl moiety but different functional groups attached.
Uniqueness
Methyl 1-((3-oxocyclobutyl)methyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of the cyclobutyl and triazole moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the cyclobutyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C9H11N3O3 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
methyl 1-[(3-oxocyclobutyl)methyl]triazole-4-carboxylate |
InChI |
InChI=1S/C9H11N3O3/c1-15-9(14)8-5-12(11-10-8)4-6-2-7(13)3-6/h5-6H,2-4H2,1H3 |
InChI 键 |
DROHLGJLZQNSFW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN(N=N1)CC2CC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B13564356.png)



![tert-butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate](/img/structure/B13564383.png)






